molecular formula C18H20N4O2S2 B4354967 ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4354967
M. Wt: 388.5 g/mol
InChI Key: OOTVQBXHPZHKKF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the pyridine and cyano groups. One common method involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with an appropriate thiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives with comparable structures and functional groups. Examples include:

Uniqueness

Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-4-24-17(23)15-14(22-18(26-15)21-12-5-6-12)9-25-16-13(8-19)10(2)7-11(3)20-16/h7,12H,4-6,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTVQBXHPZHKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)CSC3=C(C(=CC(=N3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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